molecular formula C11H22N2O4 B14697092 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate CAS No. 25384-70-7

2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate

Cat. No.: B14697092
CAS No.: 25384-70-7
M. Wt: 246.30 g/mol
InChI Key: FBRXLSJWUNGLDK-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate is a chemical compound with the molecular formula C12H24N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both carbamate and isopropylcarbamate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate typically involves the reaction of 2-Ethyl-2-methyl-1,3-propanediol with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate groups into amines or other reduced forms.

    Substitution: Substitution reactions may involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or treatments.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate groups can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate: Known for its muscle relaxant properties.

    Carisoprodol: A muscle relaxant that shares structural similarities with 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual carbamate structure allows for versatile interactions with various molecular targets, making it valuable in multiple research and industrial applications.

Properties

CAS No.

25384-70-7

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylbutyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C11H22N2O4/c1-5-11(4,6-16-9(12)14)7-17-10(15)13-8(2)3/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15)

InChI Key

FBRXLSJWUNGLDK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COC(=O)N)COC(=O)NC(C)C

Origin of Product

United States

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